Reboxetine-d5 Mesylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Reboxetine-d5 Mesylate is a labeled form of Reboxetine . Reboxetine is an antidepressant drug used in the treatment of clinical depression, panic disorder, and ADD/ADHD . Its mesylate (i.e., methanesulfonate) salt is sold under various trade names including Edronax, Norebox, Prolift, Solvex, Davedax, or Vestra .
Molecular Structure Analysis
Reboxetine-d5 Mesylate has a molecular formula of C20H27NO6S and a molecular weight of 414.5 g/mol . It has two chiral centers, but it only exists as two enantiomers, (R,R)- (-)- and (S,S)- (+)-reboxetine .
Physical And Chemical Properties Analysis
Reboxetine-d5 Mesylate has a molecular weight of 414.53 g/mol and a molecular formula of C20H22D5NO6S .
科学的研究の応用
Selective Norepinephrine Uptake Inhibition : Reboxetine mesylate is recognized for its potent antidepressant properties, owing to its role as a selective norepinephrine reuptake inhibitor (NRI). It has demonstrated efficacy comparable to traditional antidepressants like imipramine, desipramine, and fluoxetine, with an improved side-effect profile (Wong et al., 2000).
Treatment of Depression : Clinical trials have shown Reboxetine mesylate's effectiveness in treating depression. A randomized, double-blind clinical trial compared its efficacy to fluoxetine, indicating similar success rates in reducing depression symptoms (Chen Yuan-guang, 2006).
Neuroendocrine Effects : Reboxetine affects the monoamine efflux in the rat frontal cortex, particularly under stress conditions. It increases extracellular norepinephrine and dopamine, supporting its role in modifying noradrenergic and dopaminergic systems, which are crucial in the antidepressant mechanism (Page & Lucki, 2002).
Interaction with GABAergic Neurons : Reboxetine has been found to interact with gamma-aminobutyric acid (GABA)-ergic mechanisms in limbic stress circuits. This interaction could potentially modulate the synthesis of GABA in central limbic stress pathways, which may be a significant factor in the antidepressant efficacy of NE reuptake inhibitors (Herman et al., 2003).
Efficacy in Functional Dyspepsia Treatment : Reboxetine mesylate, in combination with cisapride, has shown effectiveness in treating functional dyspepsia, indicating its potential application beyond psychiatric disorders (Huang Xin-gang, 2010).
Clinical Pharmacokinetics : Studies on the pharmacokinetics of Reboxetine reveal insights into its absorption, metabolism, and elimination pathways, aiding in optimizing its clinical use (Fleishaker, 2000).
Social and Cognitive Effects : Research also indicates that Reboxetine can affect social behavior and cognitive processing, potentially offering benefits in social adaptation and treatment of cognitive symptoms in depression (Norbury et al., 2007; Tse & Bond, 2003).
Application in Schizophrenia Treatment : There has been exploration into its use as an add-on therapy to haloperidol in treating schizophrenia, although results have been inconclusive (Schutz & Berk, 2001).
Impact on Specific Depression Symptoms : Reboxetine has been studied for its effects on various Hamilton Depression Rating Scale factors, showing improvements in psychomotor retardation, anxiety, cognitive disturbance, and insomnia in major depressive disorder (Ferguson et al., 2002).
Role in Hippocampal PPARα Expression : Recent research suggests that Reboxetine's antidepressant mechanism might involve promoting hippocampal peroxisome proliferator activated receptor α (PPARα) expression, providing a new perspective on its pharmacological action (Gao et al., 2021).
作用機序
Target of Action
Reboxetine-d5 Mesylate primarily targets the Sodium-dependent Noradrenaline Transporter . This transporter plays a crucial role in the reuptake of noradrenaline, also known as norepinephrine, a neurotransmitter involved in attention and responding actions in the brain .
Mode of Action
Reboxetine-d5 Mesylate acts as a selective inhibitor of the noradrenaline reuptake . It inhibits noradrenaline reuptake to a similar extent as the tricyclic antidepressant desmethylimipramine . This inhibition increases the concentration of noradrenaline in synapses, which can help some patients with depression .
Biochemical Pathways
The primary biochemical pathway affected by Reboxetine-d5 Mesylate is the noradrenaline neurotransmission . By inhibiting the reuptake of noradrenaline, Reboxetine-d5 Mesylate increases the availability of this neurotransmitter in the synaptic cleft, enhancing noradrenergic signaling .
Pharmacokinetics
Reboxetine-d5 Mesylate exhibits the following ADME (Absorption, Distribution, Metabolism, and Excretion) properties:
- Absorption : It is rapidly and extensively absorbed following oral administration .
- Distribution : The distribution is limited due to its extensive (>97%) binding to plasma proteins .
- Metabolism : The primary route of elimination is through hepatic metabolism. It is predominantly metabolized by cytochrome P450 (CYP) 3A4 .
- Excretion : Less than 10% of the dose is cleared renally .
These properties impact the bioavailability of Reboxetine-d5 Mesylate, which is reported to be 94.5% .
Result of Action
The molecular and cellular effects of Reboxetine-d5 Mesylate’s action primarily involve the modulation of noradrenaline levels in the brain. By inhibiting the reuptake of noradrenaline, it increases the concentration of this neurotransmitter in the synaptic cleft, which can enhance mood and alleviate symptoms of depression .
Action Environment
Environmental factors such as the presence of food can affect the rate of absorption of Reboxetine-d5 Mesylate . Additionally, the compound’s action, efficacy, and stability can be influenced by individual factors such as age and liver or kidney function. For instance, plasma concentrations of Reboxetine-d5 Mesylate are increased in elderly individuals and in those with hepatic or renal dysfunction, probably because of reduced metabolic clearance .
Safety and Hazards
特性
IUPAC Name |
methanesulfonic acid;(2R)-2-[(R)-[2-(1,1,2,2,2-pentadeuterioethoxy)phenoxy]-phenylmethyl]morpholine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3.CH4O3S/c1-2-21-16-10-6-7-11-17(16)23-19(15-8-4-3-5-9-15)18-14-20-12-13-22-18;1-5(2,3)4/h3-11,18-20H,2,12-14H2,1H3;1H3,(H,2,3,4)/t18-,19-;/m1./s1/i1D3,2D2; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGTZMJIMMUNLQD-HODPIWSTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OC(C2CNCCO2)C3=CC=CC=C3.CS(=O)(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])OC1=CC=CC=C1O[C@@H]([C@H]2CNCCO2)C3=CC=CC=C3.CS(=O)(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。